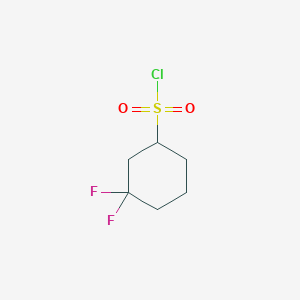

3,3-Difluorocyclohexane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

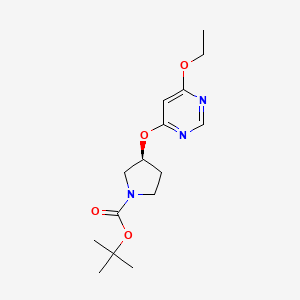

3,3-Difluorocyclohexane-1-sulfonyl chloride is a chemical compound with the formula C6H9ClF2O2S . It has a molecular weight of 218.65 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9ClF2O2S/c7-12(10,11)5-2-1-3-6(8,9)4-5/h5H,1-4H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalysis and Organic Synthesis

- Nanosized N-sulfonated Brönsted Acidic Catalysts : A novel nanosized N-sulfonated acidic catalyst was developed for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields and reusability, demonstrating the utility of sulfonated compounds in facilitating efficient organic reactions (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

- Sulfonylation and Acylation Reactions : Bismuth(III) trifluoromethanesulfonate was highlighted as an efficient catalyst for the sulfonylation of arenes, showcasing the potential of sulfonate derivatives in aromatic electrophilic substitution reactions. This work emphasizes the role of sulfonyl chloride derivatives in facilitating important organic transformations (Sigrid Répichet, C. Roux, and Pierre Hernandez, J. Dubac, J. Desmurs, 1999).

Material Science and Environmental Studies

- Fluorinated Chemicals in the Environment : Studies on polyfluoroalkyl chemicals (PFCs) such as perfluorooctane sulfonate (PFOS) have revealed widespread exposure in the U.S. population. While this study does not directly involve 3,3-Difluorocyclohexane-1-sulfonyl chloride, it underscores the environmental persistence and potential health implications of sulfonated fluorinated compounds (A. Calafat, L. Wong, Z. Kuklenyik, J. Reidy, L. Needham, 2007).

Analytical Chemistry and Sensor Development

- Sulfonato-Salen-Type Ligands for Fluorescence Sensors : Water-soluble sulfonato-Salen-type ligands derived from various diamines were developed for the selective detection of Cu2+ in water and living cells, highlighting the use of sulfonated compounds in creating sensitive and selective fluorescence sensors (Li Zhou, Peiying Cai, Yan Feng, Jinghui Cheng, Haifeng Xiang, Jin Liu, Di Wu, Xiangge Zhou, 2012).

Chemical Kinetics and Decomposition

- Kinetic Model for Decomposition of Perfluorinated Sulfonic Acids : A kinetic model was constructed to illustrate the chemical reactions underpinning the degradation of perfluorinated sulfonic acids, such as PFOS. This study provides insights into the thermal decomposition of sulfonic acids, relevant for understanding the environmental fate of such compounds (M. Altarawneh, 2021).

Properties

IUPAC Name |

3,3-difluorocyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-2-1-3-6(8,9)4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVOGHXDOLPNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)

![2-((2,5-dimethylbenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)